molecular formula C16H18FNO3S B6375387 5-(3-t-Butylsulfamoylphenyl)-2-fluorophenol CAS No. 1262003-05-3

5-(3-t-Butylsulfamoylphenyl)-2-fluorophenol

Cat. No.: B6375387
CAS No.: 1262003-05-3
M. Wt: 323.4 g/mol
InChI Key: LHTNKDDDEXKEEW-UHFFFAOYSA-N
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Description

5-(3-t-Butylsulfamoylphenyl)-2-fluorophenol is a complex organic compound featuring a phenolic group, a fluorine atom, and a t-butylsulfamoyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-t-Butylsulfamoylphenyl)-2-fluorophenol typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Nitration: The starting material, 3-t-Butylsulfamoylbenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Diazotization: The amine group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.

    Fluorination: The diazonium salt is then reacted with a fluorinating agent, such as tetrafluoroboric acid, to introduce the fluorine atom.

    Hydrolysis: Finally, the compound undergoes hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-t-Butylsulfamoylphenyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced phenolic compounds.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(3-t-Butylsulfamoylphenyl)-2-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-2-fluorophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance the compound’s binding affinity and stability. The t-butylsulfamoyl group may also contribute to the compound’s overall bioactivity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4-t-Butylsulfamoylphenol: Similar structure but lacks the fluorine atom.

    2-Fluoro-4-t-Butylphenol: Similar structure but lacks the sulfamoyl group.

    5-t-Butylsulfamoyl-2-chlorophenol: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

5-(3-t-Butylsulfamoylphenyl)-2-fluorophenol is unique due to the presence of both the t-butylsulfamoyl group and the fluorine atom, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity, binding affinity, and potential therapeutic applications compared to its analogs.

Properties

IUPAC Name

N-tert-butyl-3-(4-fluoro-3-hydroxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S/c1-16(2,3)18-22(20,21)13-6-4-5-11(9-13)12-7-8-14(17)15(19)10-12/h4-10,18-19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTNKDDDEXKEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401146324
Record name [1,1′-Biphenyl]-3-sulfonamide, N-(1,1-dimethylethyl)-4′-fluoro-3′-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262003-05-3
Record name [1,1′-Biphenyl]-3-sulfonamide, N-(1,1-dimethylethyl)-4′-fluoro-3′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262003-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-sulfonamide, N-(1,1-dimethylethyl)-4′-fluoro-3′-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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